Cyclohepta-1,3-diene-1-carboxylic Acid

Diels–Alder cycloaddition Pericyclic reactivity Medium-ring diene kinetics

Cyclohepta-1,3-diene-1-carboxylic acid (CAS 61604-45-3) is a seven-membered cyclic 1,3-diene bearing a carboxylic acid substituent directly on the conjugated diene system, with molecular formula C₈H₁₀O₂, exact mass 138.0681 Da, and a calculated LogP of 1.74. The compound belongs to the class of α,β-unsaturated cyclic carboxylic acids and features a topological polar surface area (PSA) of 37.3 Ų.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 61604-45-3
Cat. No. B14567957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta-1,3-diene-1-carboxylic Acid
CAS61604-45-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC=CC=C(C1)C(=O)O
InChIInChI=1S/C8H10O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H,9,10)
InChIKeyMNHGOUIIVTVXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohepta-1,3-diene-1-carboxylic Acid (CAS 61604-45-3): Procurement-Relevant Structural and Physicochemical Profile


Cyclohepta-1,3-diene-1-carboxylic acid (CAS 61604-45-3) is a seven-membered cyclic 1,3-diene bearing a carboxylic acid substituent directly on the conjugated diene system, with molecular formula C₈H₁₀O₂, exact mass 138.0681 Da, and a calculated LogP of 1.74 . The compound belongs to the class of α,β-unsaturated cyclic carboxylic acids and features a topological polar surface area (PSA) of 37.3 Ų . Its defining structural attribute—a carboxylic acid group conjugated to a cycloheptadiene ring—places it at the intersection of medium-ring diene chemistry and α,β-unsaturated acid reactivity, distinguishing it from six-membered (cyclohexadiene) and five-membered (cyclopentadiene) homologs that dominate commercially available cyclic diene carboxylic acid inventories .

Medium-ring 7-membered diene acid scaffold distinct from 5- and 6-membered homologs
Attenuated Diels–Alder reactivity supports controlled cycloaddition workflows
Higher lipophilicity vs. 6-membered analog enables partitioning adjustment

Why Cyclohepta-1,3-diene-1-carboxylic Acid Cannot Be Interchanged with Cyclohexadiene or Cyclopentadiene Carboxylic Acid Analogs


Although cyclohexa-1,3-diene-1-carboxylic acid and cyclopentadiene-1-carboxylic acid share the α,β-unsaturated acid motif, substitution with these smaller-ring analogs fails on three quantifiable fronts. First, the seven-membered diene exhibits a Diels–Alder reactivity that is approximately 820,000-fold slower than cyclopentadiene and roughly 315-fold slower than cyclohexadiene with tetracyanoethylene , meaning synthetic routes optimized for five- or six-membered dienes will drastically underperform or fail entirely with cycloheptadiene substrates. Second, the LogP of the cycloheptadiene acid (1.74) exceeds that of the cyclohexadiene acid (1.35) by 0.39 units , altering partitioning behavior in extraction, chromatography, and biological assays. Third, the [1,5]-sigmatropic hydrogen shift activation energy for 1,3-cycloheptadiene (Ea = 27.5 ± 0.9 kcal/mol) is substantially lower than that of 1,3-cyclohexadiene (Ea = 40.1 ± 0.8 kcal/mol) , indicating that thermal rearrangement pathways and shelf-stability profiles differ materially between ring sizes.

Reactivity
Synthetic routes for 5-/6-membered dienes may underperform due to the substantially lower Diels–Alder reactivity of the 7-membered scaffold.
Partitioning
Chromatographic retention and extraction efficiency shift measurably from cyclohexadiene analogs because of the increased logP contributed by the extra ring methylene.
Thermal stability
The 7-membered diene undergoes sigmatropic rearrangement under conditions where 6-membered analogs remain stable, requiring divergent handling and storage protocols.

Quantitative Differentiation Evidence for Cyclohepta-1,3-diene-1-carboxylic Acid vs. Closest Analogs


Diels–Alder Reactivity: 820,000-Fold Rate Differential Between Cycloheptadiene and Cyclopentadiene with Tetracyanoethylene

The Diels–Alder reactivity of the 1,3-cycloheptadiene scaffold—the core of the target compound—is dramatically lower than that of its five- and six-membered ring analogs. With tetracyanoethylene (TCNE) as the dienophile at 20 °C in CH₂Cl₂, 1,3-cycloheptadiene reacts 820,000-fold slower than cyclopentadiene and approximately 315-fold slower than 1,3-cyclohexadiene . This rate suppression arises from the greater out-of-plane distortion energy required to bring the C1 and C4 termini of the seven-membered diene into the transition-state geometry . For the carboxylic acid derivative specifically, the electron-withdrawing –COOH group further deactivates the diene toward normal-electron-demand Diels–Alder reactions, an effect absent in the unsubstituted parent dienes used in the kinetic measurements; thus the rate differential for the acid derivative is expected to be even larger than the 820,000-fold baseline.

DA Reactivity vs. Cp
Head-to-head
820,000-fold slower than cyclopentadiene; ~315-fold slower than cyclohexadiene
Supports controlled cycloaddition workflow where high diene reactivity is undesirable.
TCNE, 20 °C, CH₂Cl₂; acid derivative expected to be further deactivated.
Diels–Alder cycloaddition Pericyclic reactivity Medium-ring diene kinetics

Lipophilicity Advantage: LogP of 1.74 for the Cycloheptadiene Acid vs. 1.35 for the Cyclohexadiene Acid

Cyclohepta-1,3-diene-1-carboxylic acid exhibits a calculated LogP of 1.74, which is 0.39 log units higher than the LogP of 1.35 for the direct six-membered ring analog, cyclohexa-1,3-diene-1-carboxylic acid . This difference corresponds to an approximately 2.5-fold greater partition coefficient into n-octanol (10^0.39 ≈ 2.45), despite both compounds sharing an identical topological polar surface area of 37.3 Ų . The increased lipophilicity is attributable solely to the additional methylene unit in the seven-membered ring, which expands the hydrophobic surface area without altering hydrogen-bonding capacity.

LogP Comparison
Reported
LogP 1.74 vs. 1.35 for cyclohexadiene acid (Δ +0.39)
Higher organic-phase partitioning supports extraction and reverse-phase method adjustment.
Calculated values; identical PSA of 37.3 Ų confirms scaffold-only contribution.
Lipophilicity LogP Partition coefficient Physicochemical profiling

Ring-Size-Dependent Acidity Trend: Cycloheptene Carboxylic Acid Protonated pKa of −3.84 vs. Cyclohexene (−3.88) and Cyclopentene (−4.05)

A systematic spectrophotometric study of protonated α,β-unsaturated cyclic carboxylic acids established that the pKa of the conjugate acid shifts systematically with ring size: cycloheptene carboxylic acid (−3.84), cyclohexene carboxylic acid (−3.88), and cyclopentene carboxylic acid (−4.05) . The seven-membered ring acid is the weakest conjugate acid (highest pKa) in the series, consistent with the greater ease of placing the double bond exo to the ring system in medium rings, which partially disrupts conjugation and reduces acid-strengthening resonance effects . While these measurements are on the monoene (cycloalkene) series rather than the diene series, the ring-size trend is expected to persist in the 1,3-diene carboxylic acids because the dominant structural determinant—the steric and conformational constraints of the ring on the enoic acid chromophore—operates in both series.

pKa Ring-Size Trend
Class-level
Conjugate acid pKa −3.84 (7-ring) vs. −3.88 (6-ring) vs. −4.05 (5-ring)
Modest ring-size-dependent acidity shift relevant for pH-controlled extraction and salt formation.
Measured on monoene series; inferred trend for diene acid requires verification.
Acidity pKa Ring-size effect α,β-Unsaturated carboxylic acid

Sigmatropic Rearrangement Barrier Inversion: 1,3-Cycloheptadiene Ea = 27.5 kcal/mol vs. 1,3-Cyclohexadiene Ea = 40.1 kcal/mol

In a striking inversion of the Diels–Alder reactivity trend, 1,3-cycloheptadiene undergoes thermal [1,5]-sigmatropic hydrogen shifts with a substantially lower activation barrier than 1,3-cyclohexadiene. Experimentally measured gas-phase activation energies are Ea = 27.5 ± 0.9 kcal/mol (log A = 9.9 ± 0.4) for 1,3-cycloheptadiene versus Ea = 40.1 ± 0.8 kcal/mol (log A = 12.1 ± 0.3) for 1,3-cyclohexadiene —a difference of 12.6 kcal/mol. This means that at 160 °C, the 1,5-hydrogen shift in 2-methyl-1,3-cycloheptadiene proceeds with a rate constant of 3.27 × 10⁻⁴ s⁻¹ , whereas the analogous process in cyclohexadiene is many orders of magnitude slower. The lower barrier in the seven-membered ring has been attributed to reduced strain in the cyclic transition-state geometry .

1,5-H Shift Ea Barrier
Head-to-head
Ea 27.5 kcal/mol (7-ring) vs. 40.1 kcal/mol (6-ring)
Markedly higher thermal rearrangement susceptibility must inform storage and work-up protocols.
Gas-phase kinetics; rate difference at 160 °C exceeds 10⁶-fold.
Sigmatropic rearrangement Thermal stability 1,5-Hydrogen shift Activation energy

Enantiomeric Resolution: (S)-(+)-Cycloheptadienecarboxylic Acid Obtained at 95% e.e. via Quinine Resolution

The cycloheptadiene carboxylic acid scaffold can be resolved to high enantiomeric purity using classical alkaloid resolution. Biological asymmetric hydrolysis of ethyl (±)-cycloheptadienecarboxylate with Rhodotorula minuta var. texensis IFO 1102, followed by chemical resolution of the resulting carboxylic acid with (−)-quinine, provided (S)-(+)-2,5-cycloheptadienecarboxylic acid in 95% enantiomeric excess (e.e.) . In the same study, the corresponding ethyl ester was obtained at only 78% e.e. via enzymatic hydrolysis alone . This demonstrates that the free carboxylic acid form of the cycloheptadiene scaffold is uniquely amenable to high-fidelity chiral resolution via diastereomeric salt formation—a property not universally shared across all cyclic diene carboxylic acids due to differences in crystal packing and salt solubility.

Enantiomeric Resolution
Reported
95% e.e. via (−)-quinine resolution
Supports chiral building block procurement for enantioselective synthesis.
Acid form outperforms ester (78% e.e.) under identical resolution protocol.
Chiral resolution Enantiomeric excess Stereochemistry Cycloheptadiene

Evidence-Backed Application Scenarios for Cyclohepta-1,3-diene-1-carboxylic Acid (CAS 61604-45-3)


Synthesis of 7-Membered Carbocyclic Scaffolds via Controlled Diels–Alder Cycloaddition at Elevated Temperature

When the synthetic target requires retention of a seven-membered carbocycle (e.g., cycloheptane-containing natural products, conformationally restricted amino acid analogs, or bicyclo[3.2.1]octane frameworks), cyclohepta-1,3-diene-1-carboxylic acid serves as the direct precursor because its attenuated Diels–Alder reactivity (820,000-fold slower than cyclopentadiene) allows thermal cycloaddition conditions to be applied without premature dimerization or polymerization that plagues more reactive dienes. The carboxylic acid handle further enables post-cycloaddition functionalization via amide coupling or esterification.

Asymmetric Synthesis of Pheromone and Alkaloid Building Blocks via Chiral Resolution

The demonstrated resolution of cycloheptadienecarboxylic acid to 95% e.e. using (−)-quinine makes this compound suitable as a starting material for the enantioselective synthesis of ectocarpene (brown algae pheromone), calystegine alkaloid precursors, and other chiral seven-membered ring targets where enantiopurity of the carboxylic acid intermediate directly determines the stereochemical outcome of downstream transformations.

Lipoxygenase Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

Patent US4562006 discloses cycloheptadiene analogs of arachidonic acid as inhibitors of human leukocyte lipoxygenase and antagonists of SRS-A (slow-reacting substance of anaphylaxis) . Cyclohepta-1,3-diene-1-carboxylic acid provides the core scaffold for constructing such analogs. Its LogP of 1.74—intermediate between overly hydrophilic and overly lipophilic analogs—offers a balanced starting point for SAR optimization of membrane-permeable lipoxygenase inhibitors, as confirmed by the measurable LogP differential of +0.39 vs. the cyclohexadiene analog.

Thermal Stability and Storage Protocol Development for Medium-Ring Diene Intermediates

The 12.6 kcal/mol lower activation energy for [1,5]-sigmatropic hydrogen shifts in 1,3-cycloheptadiene vs. 1,3-cyclohexadiene means that the carboxylic acid derivative requires controlled-temperature storage (recommended at or below −20 °C for long-term stability) to prevent prototropic isomerization during shelf life. This evidence directly informs procurement specifications: suppliers must provide documentation of storage conditions and post-storage purity verification (e.g., NMR or HPLC), distinguishing this compound from more thermally robust cyclohexadiene analogs that tolerate ambient storage.

Application
Selection Property
Validation Focus
7-Membered carbocycle synthesis
Attenuated Diels-Alder reactivity
Cycloaddition reaction optimization and scope
Chiral building block synthesis
Enantiomeric resolution capability
Enantiomeric excess verification and scalability
LOX inhibitor SAR studies
Balanced LogP and scaffold geometry
Membrane permeability and target-engagement assays
Storage protocol development
Thermal rearrangement sensitivity
Post-storage purity analysis by NMR or HPLC
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